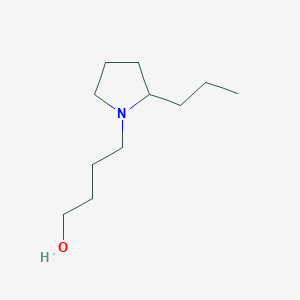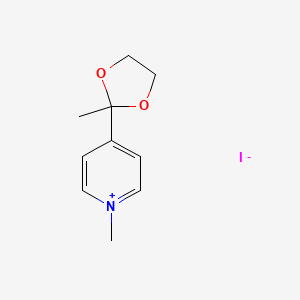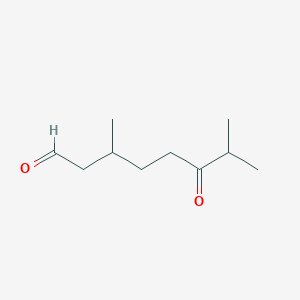
3,7-Dimethyl-6-oxooctanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-6-oxooctanal is an organic compound with the molecular formula C10H18O2. It is a member of the aldehyde family and is known for its distinct chemical structure, which includes a ketone and an aldehyde functional group. This compound is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-6-oxooctanal can be achieved through several methods. One common approach involves the oxidation of 3,7-dimethyl-6-octenal. This process typically uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, this compound is often produced through a combination of vacuum distillation and chemical separation methods. This process involves the initial distillation of the compound under reduced pressure, followed by chemical separation techniques to purify the product. The final product typically has a purity of over 95% .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyl-6-oxooctanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: 3,7-Dimethyl-6-oxo-octanoic acid.
Reduction: 3,7-Dimethyl-6-octanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3,7-Dimethyl-6-oxooctanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-6-oxooctanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,7-Dimethyl-6-octenal
- 3,7-Dimethyl-6-oxo-octanoic acid
- 3,7-Dimethyl-6-octanol
Uniqueness
3,7-Dimethyl-6-oxooctanal is unique due to its dual functional groups (aldehyde and ketone), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
58223-41-9 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
3,7-dimethyl-6-oxooctanal |
InChI |
InChI=1S/C10H18O2/c1-8(2)10(12)5-4-9(3)6-7-11/h7-9H,4-6H2,1-3H3 |
Clé InChI |
QMGXVXFKXOTDMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CCC(C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate](/img/structure/B14607802.png)
![1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14607810.png)
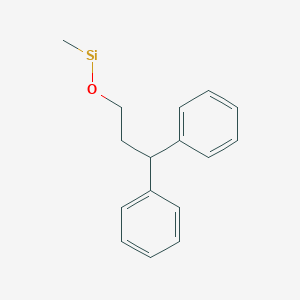
![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)

![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)
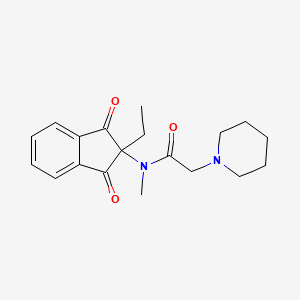
![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)

![3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole](/img/structure/B14607862.png)
![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)
